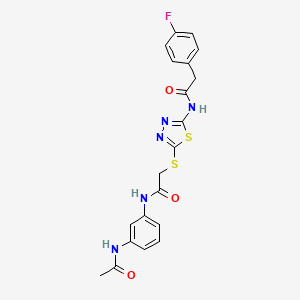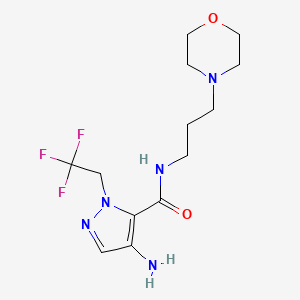
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide is a compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural characteristics make it a significant subject of study for developing new therapeutic agents and understanding various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide typically involves a multi-step process:
Formation of Quinazolinone Core: This involves the condensation of 2-methyl anthranilic acid with formamide under acidic conditions, followed by oxidation to form the quinazolinone core.
Fluoroaryl Substitution: The next step involves a substitution reaction where a fluoroaryl compound is introduced to the quinazolinone structure, typically using a halogen-exchange reaction with a fluoride source.
Amidation: Finally, the compound undergoes an amidation reaction with 2-methylbenzoyl chloride to form the final product.
Industrial Production Methods: For large-scale industrial production, the process is streamlined to enhance yield and reduce costs. Automated reactors and continuous flow systems are used to maintain optimal reaction conditions, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to produce different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where functional groups on the benzamide or quinazolinone rings are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in mild and strong reduction conditions, respectively.
Substitution: Halogenated solvents and catalytic amounts of palladium can be used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various quinazolinone derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the quinazolinone and benzamide rings.
Substitution Products:
科学的研究の応用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a molecular probe in studying biological pathways and cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Applied in the development of novel materials and chemical processes due to its robust chemical properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, and inflammation, making it a candidate for drug development.
類似化合物との比較
Compared to other quinazolinone derivatives, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide stands out due to its unique fluoroaryl group, which enhances its chemical stability and biological activity. Similar compounds include:
2-Methyl-4-oxo-3,4-dihydroquinazolin-7-yl-acetamide
4-Oxoquinazolin-3(4H)-yl)-phenylacetamide
These compounds share structural similarities but differ in their functional groups, resulting in distinct chemical properties and biological activities.
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-7-3-4-8-17(14)22(28)26-21-13-16(11-12-19(21)24)27-15(2)25-20-10-6-5-9-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAIMJNTXWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2917204.png)
![2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2917205.png)
![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)
![3-{4-[(1,3-Oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2917218.png)

![2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide](/img/structure/B2917222.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)

